
Ibandronate sodium monohydrate
概要
説明
Ibandronate sodium monohydrate is a nitrogen-containing bisphosphonate used primarily to treat and prevent osteoporosis in postmenopausal women. It is also used to manage bone metastases and hypercalcemia of malignancy . The compound works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .
準備方法
The synthesis of ibandronate sodium monohydrate involves the reaction of ibandronic acid with sodium hydroxide, resulting in the formation of the monosodium salt. This compound is then isolated as a 2-propanol hemisolvate and hemihydrated adduct. Finally, crystallization from a water/acetone binary mixture yields the monohydrated adduct as crystalline powders . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the determination and validation of ibandronate sodium in pharmaceutical formulations .
化学反応の分析
Ibandronate sodium monohydrate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable bisphosphonate structure.
Substitution: The compound can undergo substitution reactions, particularly involving its nitrogen and phosphonate groups.
Hydrolysis: In aqueous solutions, this compound can hydrolyze, especially under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for neutralization and various solvents like water and acetone for crystallization . The major products formed from these reactions are typically the monosodium salt and its hydrated forms .
科学的研究の応用
Treatment and Prevention of Osteoporosis
Ibandronate sodium is predominantly indicated for the treatment and prevention of osteoporosis in postmenopausal women. The drug works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density (BMD) and reducing fracture risk.
Clinical Efficacy
- Study Findings : A pivotal study demonstrated that daily oral ibandronate significantly reduced the incidence of new vertebral fractures by 50–52% compared to placebo after three years of treatment . Long-term studies have confirmed its efficacy over five years, with a relative risk reduction (RRR) of 49% in clinical vertebral fractures .
- Dosing Regimens : Ibandronate can be administered daily or monthly, with recent studies indicating that both dosing regimens effectively increase BMD without significant differences in fracture outcomes .
Dosing Regimen | BMD Increase (Lumbar Spine) | Fracture Risk Reduction |
---|---|---|
Daily 2.5 mg | 3.4% after 48 weeks | 59% (1-year RRR) |
Monthly 150 mg | 3.5% after 48 weeks | 59% (1-year RRR) |
Management of Bone Metastases
Ibandronate sodium is also utilized in managing skeletal-related events (SREs) in patients with bone metastases from cancers such as breast cancer and multiple myeloma.
Clinical Evidence
- Efficacy in Cancer Patients : In a clinical trial involving breast cancer patients with bone metastases, ibandronate treatment resulted in a significant reduction in SREs compared to placebo, with a relative risk reduction of 38% . This highlights its role not only in preventing osteoporosis but also in mitigating complications associated with metastatic bone disease.
Safety Profile and Adverse Effects
While ibandronate is generally well-tolerated, it is important to consider its safety profile and potential adverse effects.
Common Adverse Effects
- Musculoskeletal pain
- Gastrointestinal disturbances, such as dyspepsia
- Rare but serious conditions include osteonecrosis of the jaw and atypical femoral fractures .
Long-term Safety Studies
Long-term studies have shown that while ibandronate has a favorable safety profile compared to placebo, monitoring for adverse effects is crucial, especially during extended therapy periods .
Case Studies and Real-World Applications
Several case studies provide insights into the practical applications of ibandronate sodium:
- Case Study on Osteoporosis Management : A cohort study involving postmenopausal women treated with ibandronate demonstrated significant improvements in BMD and a marked decrease in vertebral fractures over three years .
- Case Study on Bone Metastases : In patients receiving ibandronate for metastatic breast cancer, a retrospective analysis indicated fewer hospitalizations due to skeletal complications compared to historical controls not receiving bisphosphonates .
作用機序
The mechanism of action of ibandronate sodium monohydrate involves its high affinity for hydroxyapatite, a component of the bone mineral matrix. The compound binds to hydroxyapatite and inhibits osteoclast activity, reducing bone resorption and turnover . This leads to an increase in bone mineral density and a reduction in fracture risk. Additionally, this compound induces apoptosis in osteoclasts by inhibiting components of the mevalonate pathway, such as farnesyl diphosphate synthase .
類似化合物との比較
Ibandronate sodium monohydrate is similar to other nitrogen-containing bisphosphonates, such as zoledronic acid, minodronic acid, and risedronic acid . it is unique in its specific molecular structure and its high affinity for hydroxyapatite. This gives it a distinct advantage in terms of potency and duration of action .
Similar Compounds
- Zoledronic acid
- Minodronic acid
- Risedronic acid
生物活性
Ibandronate sodium monohydrate is a nitrogen-containing bisphosphonate primarily used in the treatment and prevention of osteoporosis, particularly in postmenopausal women. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density (BMD) and reduced fracture risk. This article delves into the pharmacodynamics, pharmacokinetics, clinical efficacy, and case studies related to this compound.
Ibandronate exerts its effects through several mechanisms:
- Inhibition of Osteoclast Activity : Ibandronate binds to hydroxyapatite in bone tissue, which is crucial for osteoclast function. The drug inhibits osteoclast activity by inducing apoptosis and disrupting the cytoskeletal organization necessary for bone resorption .
- Reduction of Bone Turnover : It significantly lowers biochemical markers of bone turnover, such as alkaline phosphatase (ALP) and C-terminal telopeptide (CTx), indicating a decrease in bone resorption rates .
- Anti-Angiogenic Properties : Ibandronate also shows potential anti-angiogenic effects, which may contribute to its therapeutic benefits in conditions like metastatic bone disease .
Pharmacokinetics
Ibandronate exhibits unique pharmacokinetic properties:
- Absorption : The oral bioavailability of ibandronate is approximately 0.6%, significantly reduced when taken with food or beverages other than water. Intravenous administration leads to higher bioavailability .
- Distribution : After absorption, ibandronate binds extensively to bone, with a terminal volume of distribution ranging from 90 to 368 L. It has a long half-life, ranging from 37 to 157 hours, allowing for sustained therapeutic effects .
- Elimination : The drug is primarily eliminated unchanged via urine, with minimal metabolism occurring in humans .
Clinical Efficacy
Numerous studies have evaluated the clinical efficacy of ibandronate:
Case Study Findings
- Postmenopausal Osteoporosis :
-
Comparison with Zoledronate :
- In a retrospective analysis of 215 patients with senile osteoporosis treated with either ibandronate or zoledronate, both treatments showed similar therapeutic response rates (96.52% for ibandronate vs. 93% for zoledronate) without significant differences in adverse effects or quality of life improvements .
- Metastatic Bone Disease :
Summary of Efficacy Results
Condition | Treatment Group | Total Response Rate (%) | Significant Findings |
---|---|---|---|
Postmenopausal Osteoporosis | Ibandronate | 96.52 | Reduced vertebral fracture risk by 62% |
Senile Osteoporosis | Ibandronate | 96.52 | Similar efficacy to zoledronate |
Metastatic Bone Disease | Ibandronate | Not specified | Reduced skeletal-related events (p=0.041) |
Adverse Effects
While ibandronate is generally well-tolerated, some adverse effects include:
特性
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLBEOAZMZAZND-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NNaO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046618 | |
Record name | Ibandronate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138844-81-2, 138926-19-9 | |
Record name | Ibandronate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138844812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibandronate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ibandronate sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBANDRONATE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Y0B94E49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。